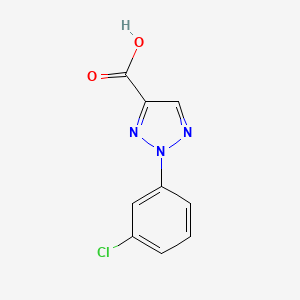
2-(3-氯苯基)-2H-1,2,3-三唑-4-羧酸
描述
2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, commonly referred to as 2-CPCA, is a synthetic organic compound that belongs to the family of triazole compounds. It is a white crystalline solid with a molecular weight of 221.6 g/mol and a melting point of 121-123°C. 2-CPCA has a variety of applications in the pharmaceutical and biomedical industries, as well as in laboratory experiments.
科学研究应用
Antiviral Activity
The indole derivatives, which share a common structural motif with 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, have been reported to exhibit significant antiviral properties. For instance, compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound of interest could potentially be synthesized into derivatives that might serve as potent antiviral agents.
Anti-HIV Properties
Indole derivatives have also been synthesized and screened for their anti-HIV activity. Compounds with indole-based structures have been effective against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells . This indicates that 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid could be a precursor for the development of new anti-HIV medications.
Anticancer Applications
The indole nucleus is a prevalent moiety in many synthetic drug molecules due to its high affinity to multiple receptors, which is helpful in developing new therapeutic derivatives. Indole derivatives possess various biological activities, including anticancer properties . Therefore, the compound may be valuable in the synthesis of new anticancer agents.
Antimicrobial Effects
Indole derivatives are known for their antimicrobial activities. They have been used to treat bacterial, fungal, and protozoal infections . The structural similarity of our compound to these derivatives suggests it could be utilized in the development of new antimicrobial drugs.
Anti-Inflammatory Uses
The bioactive aromatic compounds containing the indole nucleus have shown clinical applications in anti-inflammatory treatments . This opens up possibilities for 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid to be used in the creation of anti-inflammatory medications.
Antioxidant Potential
Indole derivatives have been identified to possess antioxidant properties, which are crucial in protecting cells from oxidative stress . This property can be harnessed in pharmaceutical applications where antioxidants are required.
Antidiabetic Activity
Research has indicated that indole derivatives can exhibit antidiabetic effects, providing a basis for the development of new antidiabetic drugs . Given the structural similarities, 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid could be explored for its potential in antidiabetic drug development.
Antimalarial Properties
Indole derivatives have also been found to have antimalarial activities, which is significant given the ongoing global fight against malaria . The compound could be investigated for its utility in creating antimalarial drugs.
属性
IUPAC Name |
2-(3-chlorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-11-5-8(12-13)9(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDFNMOCDXLNIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2N=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210206 | |
| Record name | 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
90839-69-3 | |
| Record name | 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90839-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



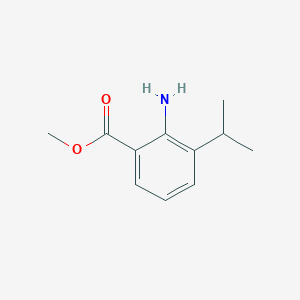
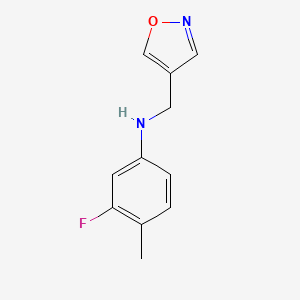
![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)


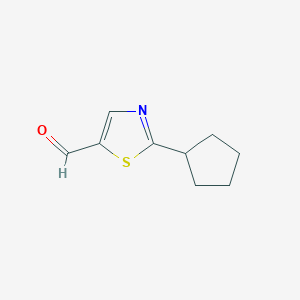
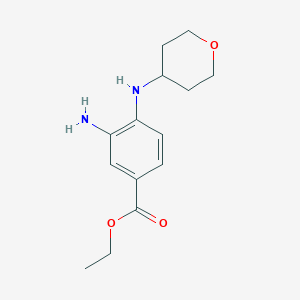
![3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid](/img/structure/B1453622.png)
![2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B1453624.png)
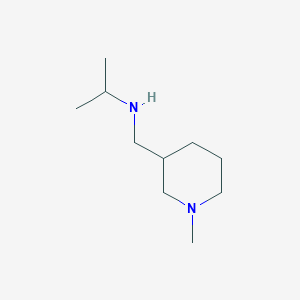
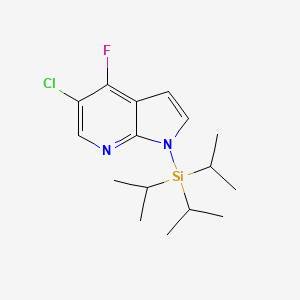
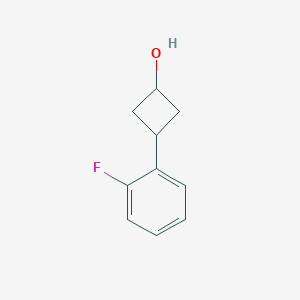
amine](/img/structure/B1453632.png)